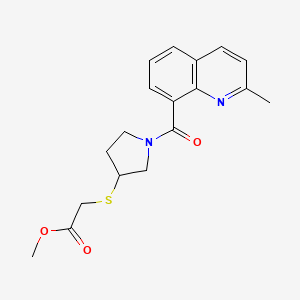

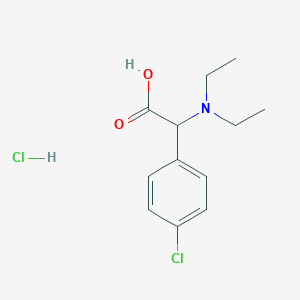

甲酸2-((1-(2-甲基喹啉-8-甲酰)吡咯烷-3-基)硫)酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

"Methyl 2-((1-(2-methylquinoline-8-carbonyl)pyrrolidin-3-yl)thio)acetate" is a compound of interest in the field of organic chemistry, particularly in the synthesis of heterocyclic compounds. Research on similar compounds has been conducted to explore their synthesis, molecular structure, chemical reactions, and properties. These compounds are crucial in the development of new materials and pharmaceuticals due to their unique chemical behaviors and structural features.

Synthesis Analysis

The synthesis of similar compounds involves multicomponent reactions, leading to various heterocyclic derivatives. For instance, the condensation of furfural or thiophene-2-carbaldehyde with 2-cyanoethanethioamide and alkyl halides resulted in substituted tetrahydroquinoline derivatives, showcasing the versatility of these synthesis methods (Dyachenko et al., 2015). Another example is the Lewis acid-catalyzed reaction providing a pathway to pyrrolidine and tetrahydroquinoline derivatives (Lu & Shi, 2007).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using X-ray crystallography, revealing detailed geometric configurations and interactions. For example, the crystal structure of a similar compound showed the orientation of phenyl rings and the presence of hydrogen bonds, contributing to the stability and packing of molecules in the crystal lattice (Mague et al., 2017).

Chemical Reactions and Properties

These compounds undergo various chemical reactions, highlighting their reactivity and potential for further transformations. The iodine-mediated cycloaddition has been employed to synthesize pyrroloisoquinolines, demonstrating the compounds' capacity for engaging in complex reactions to form new bonds and structures (Fischer et al., 2008).

Physical Properties Analysis

Physical properties, such as melting points, boiling points, solubility, and crystal structure, are key to understanding the behavior of these compounds under different conditions. While specific data on "Methyl 2-((1-(2-methylquinoline-8-carbonyl)pyrrolidin-3-yl)thio)acetate" was not found, related research provides insights into how such compounds might behave in various solvents and temperatures, affecting their application in synthesis and industrial processes.

Chemical Properties Analysis

The chemical properties, including reactivity towards different reagents, stability under various conditions, and the ability to undergo specific reactions, are crucial for the practical application of these compounds. Studies on similar molecules have shown that they can participate in electrophilic substitutions, nucleophilic additions, and cycloaddition reactions, which are fundamental for constructing complex molecular architectures (Lu & Shi, 2007).

科学研究应用

合成和结构分析

Methyl 2-((1-(2-甲基喹啉-8-酰基)吡咯烷-3-基)硫)乙酸酯是参与各种喹啉和吡咯烷衍生物合成的化合物,展示出显著的结构和化学性质:

四氢喹啉衍生物的合成

该化合物用于通过缩合反应合成取代的2-(烷基硫基)-4-[呋喃-2-基(或噻吩-2-基)]-5,6,7,8-四氢喹啉-3-碳腈衍生物。通过X射线分析进行结构确定确认了化合物中噻吩基团的存在,展示了其在复杂化学合成中的作用 (Dyachenko et al., 2015)。

晶体结构分析

在另一项研究中,分析了类似化合物Methyl 2-{[(6S*,7R*,8S*)-7-乙酰基-8-(4-氯苯基)-4-氰基-6-羟基-1,6-二甲基-5,6,7,8-四氢异喹啉-3-基]硫基}乙酸酯的晶体结构。该研究突出了分子取向、氢键和晶体堆积,提供了有关这些化合物的分子相互作用和结构配置的见解 (Mague et al., 2017)。

发光和催化性能

这些化合物展示出独特的发光性能和催化活性,表明它们在各种科学应用中的潜力:

发光性能

由2-甲基喹啉缩合衍生的化合物表现出蓝绿色发光,表明它们在材料科学中的实用性,特别是在发光材料的开发中 (Mikhailov et al., 2015)。

合成中的催化活性

该化合物还参与了路易斯酸催化的反应,导致各种吡咯烷和四氢喹啉衍生物的合成。这表明其作为催化过程中的前体,进一步增强了其在化学合成中的应用 (Lu & Shi, 2007)。

作用机制

未来方向

属性

IUPAC Name |

methyl 2-[1-(2-methylquinoline-8-carbonyl)pyrrolidin-3-yl]sulfanylacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3S/c1-12-6-7-13-4-3-5-15(17(13)19-12)18(22)20-9-8-14(10-20)24-11-16(21)23-2/h3-7,14H,8-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCDJURPLVNTWBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=C2C(=O)N3CCC(C3)SCC(=O)OC)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-((1-(2-methylquinoline-8-carbonyl)pyrrolidin-3-yl)thio)acetate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide](/img/structure/B2489552.png)

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2489553.png)

![2,5-dichloro-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2489554.png)

![(4-(2,3-Dimethoxybenzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2489555.png)

![(2-(3-methoxyphenyl)-9-methyl-4-((4-methylbenzyl)thio)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2489556.png)

![2-(4-acetylpiperazin-1-yl)-4-methylpyrido[2,3-b]pyrazin-3(4H)-one](/img/no-structure.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2489563.png)

![N-[1-(2-Phenoxyacetyl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2489568.png)